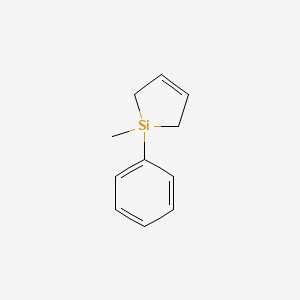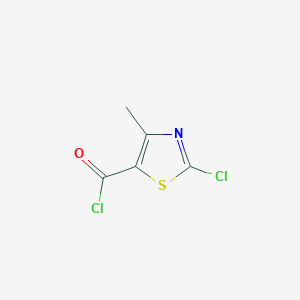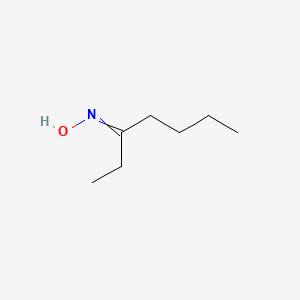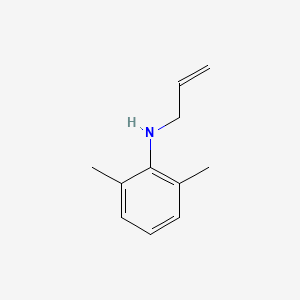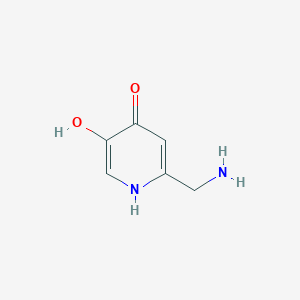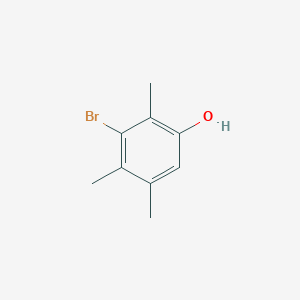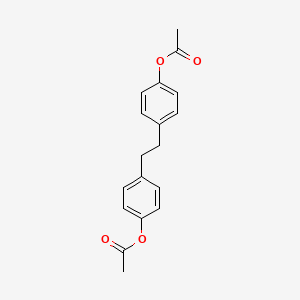![molecular formula C11H19N3 B8649283 4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine](/img/structure/B8649283.png)
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine is an organic compound with a complex structure that includes both aromatic and aliphatic components. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. Its unique chemical properties make it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with N-(2-dimethylaminoethyl)-N-methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(N,N-dimethylaminoethyl)-aminoethanol
- N,N-Dimethylaminoethanol
- 2-(Dimethylaminoethyl)methacrylate
Uniqueness
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine stands out due to its unique combination of aromatic and aliphatic structures, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and greater versatility in chemical synthesis and research.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H19N3/c1-13(2)8-9-14(3)11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3 |
InChI Key |
BXIJUQJYXZCOFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
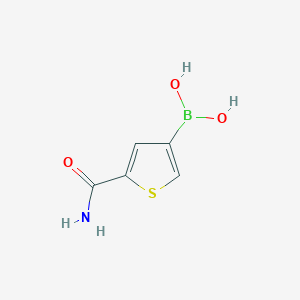
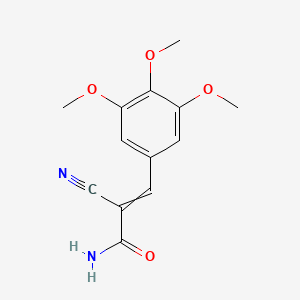
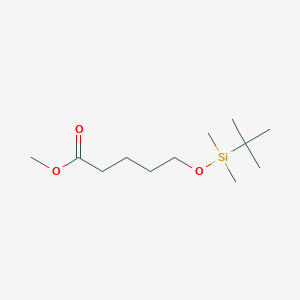
![4-[3-(Dimethylamino)butyl]-phenol](/img/structure/B8649241.png)
![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B8649243.png)
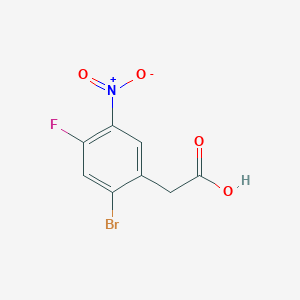
![Ethanone, 1-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B8649272.png)
